molecular formula C6H7ClN2O B3029597 4-Amino-5-chloro-2-methoxypyridine CAS No. 719305-30-3

4-Amino-5-chloro-2-methoxypyridine

Cat. No. B3029597
CAS RN: 719305-30-3
M. Wt: 158.58
InChI Key: SPWQQXAMSSCSSH-UHFFFAOYSA-N
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Description

“4-Amino-5-chloro-2-methoxypyridine” is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of “4-Amino-5-chloro-2-methoxypyridine” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-chloro-2-methoxypyridine” can be represented by the SMILES string COc1ccc(Cl)cn1 . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methoxy group attached to it .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-5-chloro-2-methoxypyridine” could include palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-5-chloro-2-methoxypyridine” include a refractive index of n20/D 1.5260 (lit.), a boiling point of 181-182 °C (lit.), and a density of 1.193 g/mL at 25 °C (lit.) .

Scientific Research Applications

Suzuki–Miyaura Coupling

“4-Amino-5-chloro-2-methoxypyridine” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science of the study of how we can build molecules ranging from complex, biologically active natural products to new materials.

Pharmaceuticals

“4-Amino-5-chloro-2-methoxypyridine” is used as an intermediate in the pharmaceutical industry . Intermediates are crucial components in the production of pharmaceuticals as they help in the synthesis of the active pharmaceutical ingredient.

Agrochemicals

This compound is also used in the production of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers which are used in agriculture to enhance crop yield and protect crops from pests.

Dyestuff Fields

“4-Amino-5-chloro-2-methoxypyridine” is used in dyestuff fields . It can be used in the synthesis of dyes and pigments which are used in a variety of industries including textiles, plastics, food, and cosmetics.

Boron Reagents

This compound can be used in the development of boron reagents for the Suzuki–Miyaura coupling . Boron reagents have been tailored for application under specific SM coupling conditions .

Future Directions

The future directions for “4-Amino-5-chloro-2-methoxypyridine” could involve further exploration of its potential uses in organic synthesis, particularly in the development of new coupling reactions .

properties

IUPAC Name

5-chloro-2-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWQQXAMSSCSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704594
Record name 5-Chloro-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-2-methoxypyridine

CAS RN

719305-30-3
Record name 5-Chloro-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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